2-(4-Nitrophenoxy)-1-methylethanol
Description
2-(4-Nitrophenoxy)-1-methylethanol (C₉H₁₁NO₄) is a nitrophenoxy derivative featuring a methyl-substituted ethanol group. The nitro group (-NO₂) and ether-oxygen linkage contribute to its polar character, influencing solubility and reactivity. Applications may include use as an intermediate in pharmaceuticals or agrochemicals, though specific uses require further investigation.
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
1-(4-nitrophenoxy)propan-2-ol |
InChI |
InChI=1S/C9H11NO4/c1-7(11)6-14-9-4-2-8(3-5-9)10(12)13/h2-5,7,11H,6H2,1H3 |
InChI Key |
JATNRBHGAKYFMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 2-(4-Nitrophenoxy)-1-methylethanol:
Physical and Chemical Properties
- Thermal Stability: 4-Nitrophenol sodium salt dihydrate exhibits exceptional thermal stability (mp >300°C) due to ionic interactions , whereas this compound, as a neutral organic compound, likely has a lower melting point. 4-Nitroanisole, a simple nitrophenoxy methyl ether, has a melting point of ~54°C, suggesting that the ethanol chain in the target compound may reduce crystallinity .
- Solubility: Ionic derivatives like the sodium salt are water-soluble, while this compound and its analogs (e.g., compound 7) are more soluble in organic solvents like chlorobenzene or ethanol .
Hazard Profiles
- 4-Nitrophenol sodium salt: Labeled as hazardous (危) under Japanese regulations, indicating higher toxicity compared to the amino-nitro compound .
- This compound: While specific data are absent, the nitro group generally warrants precautions against skin/eye contact and inhalation.
Key Research Findings
Ionic vs. Neutral Derivatives: Ionic nitrophenol salts (e.g., sodium salt) exhibit superior water solubility, making them preferable in aqueous applications, while neutral ethers like this compound are better suited for organic-phase reactions .
Toxicity Trends: Amino-nitro compounds (e.g., ) may exhibit reduced acute toxicity compared to nitro-phenolic salts, though metabolic pathways (e.g., nitro-reduction) could generate hazardous intermediates.
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